
2-溴-6-(吡咯烷-1-基甲基)吡啶
描述
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is an organic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.105 g/mol . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The InChI Key for 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is HZOWJDJNPISFJC-UHFFFAOYSA-N . The SMILES representation is C1CCN(C1)C2=NC(=CC=C2)Br .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine include a density of 1.5±0.1 g/cm^3, a boiling point of 335.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 52.2±0.3 cm^3, a polar surface area of 16 Å^2, and a molar volume of 153.4±3.0 cm^3 .科学研究应用
抗菌活性
2-溴-6-(吡咯烷-1-基甲基)吡啶衍生物的一个重要应用是在抗菌活性领域。Bogdanowicz 等人(2013 年)从 2-溴-4-(吡咯烷-1-基)吡啶-3-腈合成了新的氰基吡啶衍生物,对一系列需氧和厌氧菌表现出显着的抗菌活性,最小抑菌浓度值在 6.2 至 100 µg/mL 之间 (Bogdanowicz 等,2013)。
合成和结构分析
在合成和结构分析领域,已经进行了几项研究。例如,Hurtado 等人(2009 年)合成了具有三齿 2,6-双(唑基甲基)吡啶配体的铬 (III) 配合物,展示了它们在乙烯聚合中的潜力 (Hurtado 等,2009)。Tovee 等人(2010 年)探索了 4-溴甲基-2,6-双(吡唑-1-基)吡啶与双吡啶胺的反应,导致形成在热自旋跃迁中具有应用的配合物 (Tovee 等,2010)。
光谱和光学研究
Vural 和 Kara(2017 年)研究了相关化合物的紫外光谱和光学性质,对 5-溴-2-(三氟甲基)吡啶进行了全面的光谱表征,揭示了其分子结构和抗菌活性的见解 (Vural 和 Kara,2017)。
金属配合物和催化
2-溴-6-(吡咯烷-1-基甲基)吡啶衍生物与金属配合物的形成及其催化活性一直是几项研究的重点。Bachmann 等人(2013 年)合成了 3d 元素阳离子的配合物,该配合物显示出光催化水还原能力 (Bachmann 等,2013)。此外,Nyamato 等人(2016 年)研究了镍 (II) 配合物在乙烯低聚反应中的功效 (Nyamato 等,2016)。
合成和生物活性
衍生物的合成和生物活性也已得到探索。Miszke 等人(2008 年)描述了 2-巯基-4-(吡咯烷-1-基)吡啶衍生物的合成,该衍生物表现出显着的抑菌和抗结核活性 (Miszke 等,2008)。
分子对接和抑制剂研究
Jabri 等人(2023 年)合成了新型 6-溴-咪唑并[4,5-b]吡啶衍生物,并进行了分子对接研究以评估它们作为酪氨酸-tRNA 合成酶抑制剂的潜力,突出了该化合物在药物发现中的效用 (Jabri 等,2023)。
光致互变异构
Vetokhina 等人(2012 年)进行了光致互变异构的研究,他们研究了 2-(1H-吡唑-5-基)吡啶及其衍生物,揭示了独特的光反应和激发态过程 (Vetokhina 等,2012)。
安全和危害
作用机制
Target of Action
The primary targets of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine are currently unknown . This compound is an important compound in scientific research due to its various biological properties and applications in different fields of research and industry.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine . .
生化分析
Biochemical Properties
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The interaction between 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been observed to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine can affect gene expression and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in oxidative stress responses and metabolic regulation . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the context. For example, the interaction with cytochrome P450 enzymes can lead to changes in their catalytic activity, affecting the metabolism of other compounds . Additionally, 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine in animal models vary with different dosages . At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a key role in the metabolism of various endogenous and exogenous compounds, and the interaction with 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine can modulate their activity . This modulation can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall metabolic homeostasis . Additionally, this compound can influence the activity of other metabolic enzymes, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine can affect its biochemical activity, as its interactions with target biomolecules depend on its localization . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine exhibits specific subcellular localization patterns, which can influence its activity and function . This compound has been found to localize to the endoplasmic reticulum and mitochondria, where it interacts with key enzymes and regulatory proteins . The subcellular localization is often directed by targeting signals and post-translational modifications, which ensure that 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine reaches its intended sites of action .
属性
IUPAC Name |
2-bromo-6-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIGGKMZJYTAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



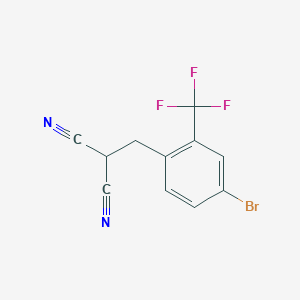
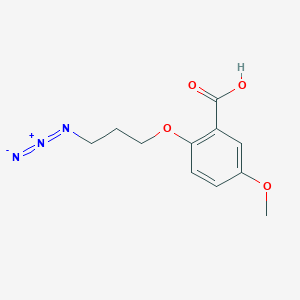
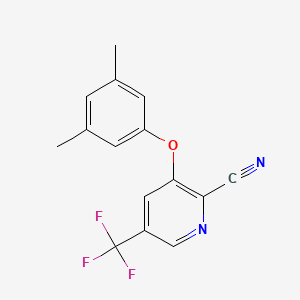

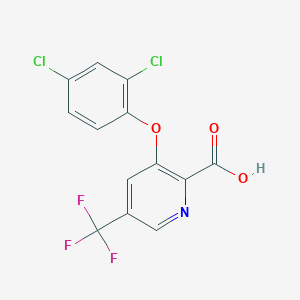


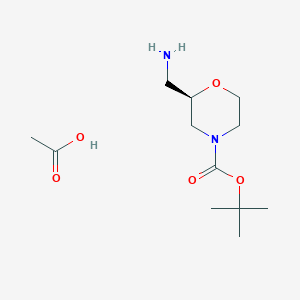


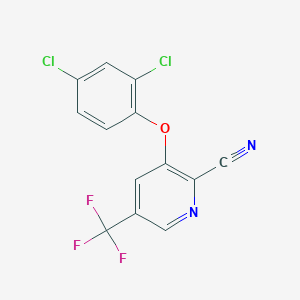
![{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1411751.png)

![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)